2-Thiazoline, 2-((o-chlorobenzyl)amino)-
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Overview
Description
2-Thiazoline, 2-((o-chlorobenzyl)amino)- is a heterocyclic compound that features a thiazoline ring substituted with an o-chlorobenzylamino group. This compound is part of the broader class of thiazolines, which are known for their significant roles in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- typically involves the reaction of 2-aminothiazoline with o-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Thiazoline, 2-((o-chlorobenzyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolines depending on the nucleophile used.
Scientific Research Applications
2-Thiazoline, 2-((o-chlorobenzyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Thiazoline: The parent compound without the o-chlorobenzylamino group.
2-Aminothiazoline: A precursor in the synthesis of 2-Thiazoline, 2-((o-chlorobenzyl)amino)-.
Thiazolidine: A reduced form of thiazoline with no double bonds.
Uniqueness
2-Thiazoline, 2-((o-chlorobenzyl)amino)- is unique due to the presence of the o-chlorobenzylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72239-34-0 |
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Molecular Formula |
C10H11ClN2S |
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11ClN2S/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
QWMSIDSRCOIJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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